molecular formula C7H4ClIN2 B7779515 4-Amino-3-chloro-5-iodobenzonitrile

4-Amino-3-chloro-5-iodobenzonitrile

Cat. No.: B7779515
M. Wt: 278.48 g/mol
InChI Key: PESSQPBAGYJRBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-3-chloro-5-iodobenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor compound, followed by nitrile formation and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity . Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-Amino-3-chloro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

4-Amino-3-chloro-5-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-iodobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-3-chloro-5-iodobenzonitrile can be compared to other halogenated benzonitriles, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Biological Activity

4-Amino-3-chloro-5-iodobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological applications. Its structure, featuring amino, chloro, and iodo substituents, allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and drug development.

The compound's molecular formula is C7H5ClI N, and it has a molecular weight of 237.48 g/mol. The presence of the amino group enhances its solubility in biological systems, while the halogens (chlorine and iodine) can influence its reactivity and interaction with biological macromolecules.

This compound functions through multiple mechanisms:

  • Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.
  • Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways, influencing gene expression and cellular metabolism.
  • Binding Affinity : The presence of iodine enhances binding affinity to certain receptors, which may lead to inhibition of biological pathways.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Colon Cancer : Compounds derived from this structure showed potent cytotoxicity against HCT116 and HT29 colon cancer cells .
  • Oral Squamous Cell Carcinoma : Additional derivatives were tested against human Ca9-22 and HSC cell lines, showing promising anti-proliferative activity .

Targeting Epidermal Growth Factor Receptor (EGFR)

A notable study focused on derivatives targeting the EGFR tyrosine kinase, indicating that certain compounds derived from 4-amino-3-chloro benzoate ester exhibited strong inhibitory effects on EGFR activity. These compounds induced apoptosis through activation of caspases 3 and 8 in cancer cell lines such as A549 and HepG2 . This suggests potential for therapeutic applications in cancers that overexpress EGFR.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : High gastrointestinal absorption rates have been reported, suggesting effective oral bioavailability.
  • Blood-Brain Barrier Penetration : The compound's structure allows it to cross the blood-brain barrier, which is critical for targeting central nervous system disorders.

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
CytotoxicitySignificant effects on colon cancer cell lines (HCT116, HT29).
EGFR InhibitionInduced apoptosis in A549 and HepG2 cells; promising for targeted cancer therapy.
Mechanistic InsightsModulates enzyme activities; influences cellular metabolism.

Properties

IUPAC Name

4-amino-3-chloro-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESSQPBAGYJRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Amino-3-chloro-benzonitrile (100 mg, 0.66 mmol) and ICl (1.1 eq, 0.72 mmol, 117.05 mg) were added in methylene chloride. The reaction mixture was stirred for 12 hr. The reaction mixture was purified according to similar procedure to step 2 of Example 8 to obtain 4-Amino-3-chloro-5-iodobenzonitrile (65.2 mg, 35.80%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
117.05 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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